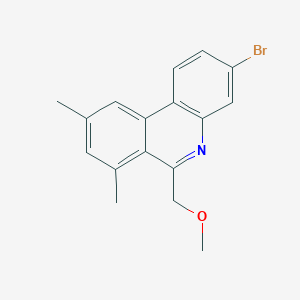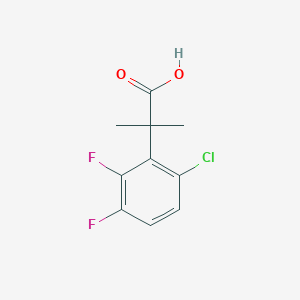
2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10ClF2O2. This compound is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, which is attached to a propanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-2,3-difluorobenzene.
Halogenation: The benzene ring is halogenated to introduce the chloro and fluoro substituents.
Alkylation: The halogenated benzene is then subjected to alkylation to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process includes:
Reactor Setup: Using stainless steel reactors to handle the corrosive nature of the reagents.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates.
Purification: Employing techniques such as crystallization and distillation to purify the final product.
化学反応の分析
Types of Reactions
2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), Ammonia (NH3).
Major Products
Oxidation Products: Ketones, Carboxylic acids.
Reduction Products: Alcohols, Alkanes.
Substitution Products: Amines, Hydroxyl derivatives.
科学的研究の応用
2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 6-Chloro-2,3-difluorophenylacetic acid
- 6-Chloro-2,3-difluorophenylboronic acid
- 6-Chloro-2,3-difluorophenylacetonitrile
Uniqueness
2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
特性
分子式 |
C10H9ClF2O2 |
|---|---|
分子量 |
234.62 g/mol |
IUPAC名 |
2-(6-chloro-2,3-difluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H9ClF2O2/c1-10(2,9(14)15)7-5(11)3-4-6(12)8(7)13/h3-4H,1-2H3,(H,14,15) |
InChIキー |
XVYGFKZGUQNHDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=C(C=CC(=C1F)F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




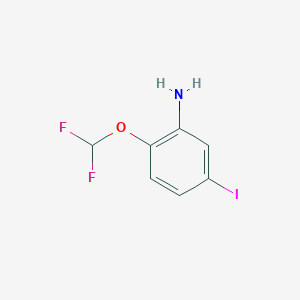
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)

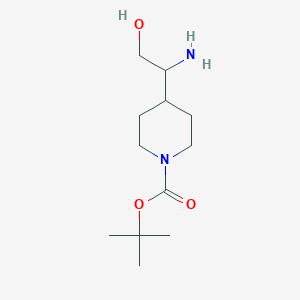
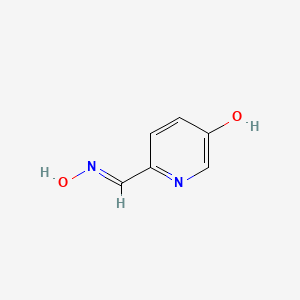

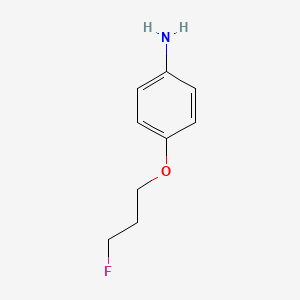
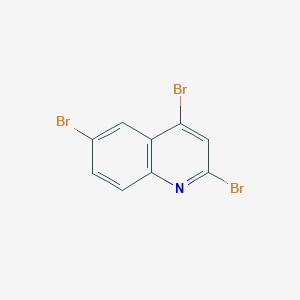
![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)


